molecular formula C23H18F2N2O2S B2471179 1-(3,4-Difluorophenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-35-6

1-(3,4-Difluorophenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2471179
CAS RN: 899739-35-6
M. Wt: 424.47
InChI Key: RJAHLBCQJDKJPB-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C23H18F2N2O2S and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications

Polyfunctional Tetrahydropyrido Pyrazine Scaffolds

Research by Baron et al. (2005) demonstrates the synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds through sequential reactions, revealing the potential of difluorinated tetrahydropyrido pyrazines as versatile intermediates for developing various polysubstituted [6,6]-ring fused systems. This methodology underscores the utility of such compounds in synthetic organic chemistry, offering routes to novel heterocyclic compounds potentially relevant for drug discovery and material science (Baron et al., 2005).

Regiochemistry of Nucleophilic Substitution

Ranjbar‐Karimi & Mousavi (2010) explored the regiochemistry of nucleophilic substitution of 4-phenylsulfonyl tetrafluoropyridine with bidentate nucleophiles. Their findings offer insights into the synthesis of difluorinated tetrahydropyrido pyrazine scaffolds, illuminating the chemical behavior and reactivity of such compounds, which could be crucial for developing new chemical entities (Ranjbar‐Karimi & Mousavi, 2010).

Synthesis of Fluorinated Analogues

Fustero et al. (2008) highlighted the synthesis of fluorinated pyrazoles, using regioselective pyrazole formation techniques. These compounds, analogs of commercial acaricides, exhibit strong acaricidal activity, showcasing the applicability of fluorinated heterocycles in agricultural chemistry (Fustero et al., 2008).

Synthesis of Pyrazines

The work by Ryu, Baek, & Lee (2015) on the synthesis of trisubstituted pyrazines via a rhodium-catalyzed reaction offers another perspective on the chemical versatility of pyrazine derivatives. Their method facilitates the development of compounds that could find applications in medicinal chemistry and material science (Ryu, Baek, & Lee, 2015).

properties

IUPAC Name

1-(3,4-difluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O2S/c24-20-10-8-18(15-21(20)25)23-22-6-3-11-26(22)12-13-27(23)30(28,29)19-9-7-16-4-1-2-5-17(16)14-19/h1-11,14-15,23H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAHLBCQJDKJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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